molecular formula C16H16N2O B586137 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one CAS No. 134415-17-1

1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one

Cat. No.: B586137
CAS No.: 134415-17-1
M. Wt: 252.317
InChI Key: INYXZHSCQMKBDP-UHFFFAOYSA-N
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Description

1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring fused with a pyridine ring and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

The synthesis of 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the benzyl and pyridine groups. One common synthetic route includes:

Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new synthetic methodologies.

    Biology: The compound is used in studying enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

    Medicine: Its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make it a candidate for drug development.

    Industry: The compound’s versatility allows it to be used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, providing a distinct pharmacophore that can be exploited for various applications.

Properties

IUPAC Name

1-benzyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16-9-8-15(14-7-4-10-17-11-14)18(16)12-13-5-2-1-3-6-13/h1-7,10-11,15H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYXZHSCQMKBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C2=CN=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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